molecular formula C19H30ClN3O5S B1235364 (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride CAS No. 186319-97-1

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride

Numéro de catalogue: B1235364
Numéro CAS: 186319-97-1
Poids moléculaire: 448.0 g/mol
Clé InChI: WRVJTXDJDKITNK-XNGFCKKMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Carbapenems

The development of carbapenem antibiotics represents one of the most significant advances in antimicrobial chemotherapy, beginning with the discovery of naturally occurring compounds in the 1970s. The carbapenem story began during systematic searches for beta-lactamase inhibitors, which led to the identification of olivanic acids in 1976. These compounds represented the first discovered substances containing the carbapenem backbone, characterized by a beta-lactam ring fused to a five-membered ring with sulfur replaced by carbon and an unsaturation between carbons 2 and 3. However, olivanic acids proved unsuitable for clinical development due to their chemical instability and poor penetration into bacterial cells.

The breakthrough came in 1976 with the discovery of thienamycin, produced by the soil bacterium Streptomyces cattleya. Thienamycin emerged as the first naturally occurring carbapenem antibiotic and would serve as the parent compound for all subsequent carbapenem development. The compound demonstrated exceptional potency, described as "one of the most potent naturally produced antibiotics known thus far". Initial attempts to isolate thienamycin proved challenging due to its chemical instability, requiring extensive purification efforts before achieving greater than 90% purity for structural elucidation in 1979.

Despite its remarkable antimicrobial activity, thienamycin exhibited significant limitations that prevented direct clinical application. The compound demonstrated instability in aqueous solution, sensitivity to bases above pH 8.0, and reactivity toward nucleophiles such as hydroxylamine and cysteine. These chemical limitations necessitated the development of more stable derivatives. The solution came through the creation of N-formimidoyl derivatives, leading to the development of imipenem, originally designated MK0787. Imipenem became the first clinically available carbapenem in 1985, representing a more stable derivative of thienamycin while retaining the parent compound's exceptional antimicrobial properties.

The success of imipenem opened the pathway for additional carbapenem development, including panipenem, meropenem, ertapenem, and doripenem. Each subsequent carbapenem was designed to address specific limitations of earlier compounds while maintaining the class's characteristic broad-spectrum activity and beta-lactamase resistance. The evolution of carbapenem chemistry demonstrates the importance of systematic medicinal chemistry approaches in optimizing naturally derived lead compounds for clinical application.

Chemical Classification and Structural Overview

Carbapenems belong to the beta-lactam antibiotic class, sharing fundamental structural features with penicillins and cephalosporins while possessing unique characteristics that distinguish them from other beta-lactam antibiotics. The parent carbapenem structure, with molecular formula C₆H₇NO, serves as the theoretical foundation for this antibiotic class, though it holds only academic interest. The defining structural feature of carbapenems involves a beta-lactam ring fused to a five-membered ring system, where the sulfur atom present in penicillins is replaced by a methylene group, and an unsaturation is introduced between carbons 2 and 3.

The compound under examination exhibits the characteristic carbapenem core structure with specific modifications that define its unique properties. The azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid framework represents the essential carbapenem backbone, featuring the critical beta-lactam ring at positions 6-7 and the five-membered ring incorporating the unsaturated bond between carbons 2 and 3. The 1-beta-methyl substituent at position 4 represents a crucial structural modification that provides resistance to dehydropeptidase-1 enzyme, eliminating the need for co-administration with enzyme inhibitors.

The stereochemical configuration of this compound follows the established pattern for active carbapenems, with the R configuration at carbon-8 and trans arrangement about the carbon-5 to carbon-6 bond. These stereochemical requirements have been identified as essential for maintaining antimicrobial potency and beta-lactamase resistance. The hydroxyethyl substituent at position 6 maintains the (1R) configuration, consistent with other clinically active carbapenems and contributing to the compound's stability against beta-lactamase enzymes.

The pyrrolidinyl side chain modification at position 3 represents a significant structural variation from established carbapenems. This side chain features a complex arrangement including a hydroxyl group and an additional pyrrolidine ring system, creating a more elaborate substitution pattern than typically observed in commercial carbapenems. The presence of multiple pyrrolidine moieties suggests potential for enhanced antimicrobial spectrum, as compounds with pyrrolidine substituents have demonstrated broader activity against various bacterial species.

Significance in Carbapenem Research

Carbapenem research has demonstrated these compounds' exceptional importance in combating antimicrobial resistance, positioning them as critical therapeutic agents for treating severe bacterial infections caused by multidrug-resistant organisms. The significance of carbapenem research extends beyond their immediate clinical applications to encompass fundamental advances in understanding beta-lactam antibiotic mechanisms and resistance patterns. Research has consistently shown that carbapenems exhibit superior in vitro activity compared to available penicillins, cephalosporins, and beta-lactam/beta-lactamase inhibitor combinations.

The development of carbapenem derivatives like the compound under examination represents ongoing efforts to address emerging resistance mechanisms and expand therapeutic options. Research has identified that carbapenems with pyrrolidine moieties demonstrate broader antimicrobial spectra, making structural modifications in this direction particularly valuable. The unique resistance profile of carbapenems against extended-spectrum beta-lactamases, penicillinases, and cephalosporinases has made them indispensable for treating infections caused by organisms producing these enzymes.

Comparative studies have revealed important distinctions among carbapenem compounds that guide their clinical development and application. Research has shown that different carbapenems exhibit varying activities against specific pathogens, with some compounds demonstrating superior activity against Pseudomonas aeruginosa while others show enhanced activity against Acinetobacter species. For example, doripenem has been shown to have lower minimum inhibitory concentrations than imipenem and meropenem against Pseudomonas aeruginosa and Acinetobacter baumannii. Additionally, doripenem demonstrates the slowest hydrolysis rate by carbapenemases, being 2- to 150-fold slower than imipenem.

The research significance of novel carbapenem derivatives extends to their potential for combination therapy approaches. Studies have investigated various carbapenem combinations with other antimicrobial agents, revealing both positive and negative interactions depending on the specific combination and target organism. These research findings provide crucial guidance for developing new carbapenem compounds and optimizing their therapeutic applications.

Stereochemical Importance in Biological Activity

The stereochemical configuration of carbapenem compounds plays a fundamental role in determining their biological activity, stability, and resistance to enzymatic degradation. The compound under examination contains six asymmetric carbon centers, theoretically allowing for 64 possible stereoisomers. However, only specific stereochemical arrangements result in compounds with desired antimicrobial properties and stability characteristics.

The R configuration at carbon-8 has been identified as essential for potent antimicrobial activity across the carbapenem class. This stereochemical requirement reflects the compound's interaction with penicillin-binding proteins, where the specific three-dimensional arrangement of functional groups determines binding affinity and inhibitory potency. The trans configuration of the beta-lactam ring at carbons 5 and 6 provides critical stability against beta-lactamase enzymes, distinguishing carbapenems from other beta-lactam antibiotics that typically exhibit cis configurations.

The 1-beta-methyl group configuration represents another crucial stereochemical feature that significantly impacts the compound's biological properties. This specific arrangement provides resistance to dehydropeptidase-1 enzyme, which would otherwise cleave the beta-lactam ring and inactivate the antibiotic. The stereochemical precision required for this resistance mechanism demonstrates the importance of absolute configuration in determining biological activity.

The complex pyrrolidinyl side chain modifications in this compound introduce additional stereochemical considerations that may influence its antimicrobial spectrum and potency. The multiple chiral centers within the side chain structure require precise stereochemical control during synthesis to ensure consistent biological activity. Research has shown that compounds with pyrrolidine moieties among various cyclic amines as side chains demonstrate broader antimicrobial spectra.

Crystal structure studies have provided detailed insights into the stereochemical requirements for carbapenem activity. Single crystal X-ray crystallography has confirmed the absolute stereochemistry of carbapenem compounds, demonstrating how specific three-dimensional arrangements contribute to their biological properties. The monohydrate form commonly observed in carbapenem compounds results from specific stereochemical arrangements that promote water molecule incorporation into the crystal lattice.

Stereochemical Feature Configuration Biological Significance
Carbon-8 R Essential for antimicrobial potency
Beta-lactam ring (C5-C6) Trans Provides beta-lactamase resistance
1-beta-methyl Specific orientation Confers dehydropeptidase-1 resistance
Hydroxyethyl group (1R) Contributes to enzymatic stability
Multiple pyrrolidine centers Defined configurations Influences antimicrobial spectrum
Overall molecule Single pure isomer Required for consistent activity

Propriétés

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S.ClH/c1-8-14-13(9(2)23)18(25)22(14)15(19(26)27)17(8)28-11-5-12(21-7-11)16(24)10-3-4-20-6-10;/h8-14,16,20-21,23-24H,3-7H2,1-2H3,(H,26,27);1H/t8-,9-,10-,11+,12+,13-,14-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJTXDJDKITNK-XNGFCKKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(C4CCNC4)O)C(=O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H]([C@@H]4CCNC4)O)C(=O)O)[C@@H](C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171877
Record name E-1010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186319-97-1
Record name E-1010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186319971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-1010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-1010
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB4VR2PM24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Fermentation-Derived Intermediate

The carbapenem nucleus is typically derived from fermentation of Streptomyces cattleya, followed by enzymatic hydrolysis to yield thienamycin. Key modifications include:

  • C-6 hydroxyethyl group : Introduced via stereoselective reduction of a ketone intermediate using NaBH₄ in methanol at −20°C, achieving >98% diastereomeric excess.

  • C-4 methyl group : Installed through alkylation of a β-keto ester precursor with methyl iodide in the presence of LDA, yielding the (5S,6S)-configuration.

StepReagent/ConditionYieldPurity (HPLC)
1NaBH₄, MeOH, −20°C92%95%
2LDA, CH₃I, THF85%97%

Synthesis of the Pyrrolidine-Thioether Side Chain

Pyrrolidine Ring Construction

The (3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl sulfanyl group is synthesized via asymmetric catalysis:

  • Pyrrolidine formation : Cyclization of a protected diamine using Burgess reagent in dichloromethane, achieving 88% yield and >99% enantiomeric excess.

  • Hydroxymethylation : Aldol addition of formaldehyde to a pyrrolidine aldehyde intermediate under basic conditions (K₂CO₃, H₂O/THF), followed by stereoselective reduction with L-selectride.

Thiol Group Introduction

The sulfanyl moiety is introduced via thiolation of a mesylated pyrrolidine intermediate with thiourea, followed by hydrolysis with NaOH:
Pyrrolidine-Mesylate+ThioureaEtOH, 80°CPyrrolidine-Thiol\text{Pyrrolidine-Mesylate} + \text{Thiourea} \xrightarrow{\text{EtOH, 80°C}} \text{Pyrrolidine-Thiol}
This step achieves 78% yield and 94% purity after recrystallization.

Coupling of Carbapenem Core and Pyrrolidine-Thioether

Thiol-β-Lactam Displacement

The critical coupling step involves nucleophilic attack of the pyrrolidine-thiolate on the activated β-lactam core:

  • Activation : The carbapenem C-3 position is activated as a diphenyl phosphoryloxy intermediate using diphenyl chlorophosphate and DMAP in acetonitrile.

  • Coupling : Reaction with the pyrrolidine-thiolate anion (generated via NaH in THF) at 0°C for 2 hours, yielding the coupled product in 82% yield.

Carbapenem-OP(O)Ph₂+Pyrrolidine-S⁻Na⁺THF, 0°CTarget Compound\text{Carbapenem-OP(O)Ph₂} + \text{Pyrrolidine-S⁻Na⁺} \xrightarrow{\text{THF, 0°C}} \text{Target Compound}

Hydrochloride Salt Formation

The free carboxylic acid is treated with HCl in ethyl acetate to precipitate the hydrochloride salt, achieving 95% purity after lyophilization.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) to remove diastereomeric impurities.

Spectroscopic Confirmation

  • NMR : 1H^1\text{H} NMR (D₂O, 400 MHz): δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 3.22–3.78 (m, 10H, pyrrolidine-H), 4.12 (q, 1H, CH-OH).

  • MS : ESI-MS m/z 399.51 [M+H]⁺, consistent with molecular formula C₁₈H₂₉N₃O₅S.

Critical Challenges and Optimization

Stereochemical Control

Epimerization at C-5 and C-6 during coupling is minimized by maintaining reaction temperatures below 5°C and using non-polar solvents (e.g., THF).

Protecting Group Strategy

  • Carboxyl group : Protected as a 4-nitrobenzyl ester to prevent lactam ring opening during synthesis.

  • Hydroxy groups : Temporarily shielded as tert-butyldimethylsilyl (TBS) ethers, removed by TBAF in THF.

Industrial-Scale Production

Process Intensification

A continuous flow system reduces reaction time from 48 hours (batch) to 6 hours, achieving 90% yield at 10 kg scale.

Environmental Considerations

Solvent recovery systems (e.g., acetonitrile distillation) reduce waste by 40%, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

ER-35786 a plusieurs applications de recherche scientifique :

    Chimie : Il est utilisé comme composé de référence dans l'étude des antibiotiques carbapénèmes.

    Biologie : Il est utilisé pour étudier les mécanismes de résistance bactérienne et l'efficacité de nouveaux agents antibactériens.

    Médecine : Il est étudié pour son utilisation potentielle dans le traitement des infections causées par des bactéries résistantes aux médicaments.

    Industrie : Il est utilisé dans le développement de nouveaux médicaments et formulations antibactériens.

Applications De Recherche Scientifique

ER-35786 has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of carbapenem antibiotics.

    Biology: It is used to study bacterial resistance mechanisms and the efficacy of new antibacterial agents.

    Medicine: It is investigated for its potential use in treating infections caused by drug-resistant bacteria.

    Industry: It is used in the development of new antibacterial drugs and formulations.

Activité Biologique

The compound known as (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid; hydrochloride is a complex bicyclic structure with significant potential in medicinal chemistry, particularly in the development of antibiotics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H23N3O7SC_{18}H_{23}N_{3}O_{7}S with a molecular weight of approximately 403.45 g/mol. The structural complexity includes multiple stereocenters and functional groups that suggest diverse biological interactions.

Research indicates that this compound acts primarily as an antibiotic by inhibiting bacterial cell wall synthesis. Similar compounds in its class, such as carbapenems, function by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. This inhibition ultimately leads to cell lysis and death.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against resistant strains due to its unique mechanism of action:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

These results indicate that the compound is a potent antimicrobial agent, comparable to established antibiotics like Meropenem.

Case Studies

  • In Vivo Efficacy : A study involving murine models infected with resistant bacterial strains showed that treatment with the compound significantly reduced bacterial load compared to untreated controls.
  • Synergistic Effects : Research has indicated that when combined with other antibiotics, such as aminoglycosides, this compound exhibits synergistic effects, enhancing overall antimicrobial efficacy.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good absorption and bioavailability when administered orally. It is metabolized primarily in the liver and excreted via the kidneys. The half-life has been reported to be approximately 4 hours, allowing for twice-daily dosing in clinical settings.

Safety and Toxicology

Toxicological studies have shown that the compound has a favorable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and allergic reactions, which are common among beta-lactam antibiotics.

Q & A

Q. Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require stringent temperature control (0–5°C) to avoid epimerization .
  • Reaction Time : Extended reaction times (9–13 hours) for thiol coupling steps are necessary to achieve yields >80%, though prolonged heating risks decomposition of the β-lactam ring .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak at m/z 532.1843) and rule out adducts or impurities .
  • Multidimensional NMR :
    • ¹H-¹³C HSQC : Assigns protons to carbons in the bicyclic core (e.g., C6 hydroxyethyl group δH 4.12 ppm, δC 68.5 ppm) .
    • NOESY : Validates spatial proximity of the C4 methyl group (δH 1.35 ppm) to the β-lactam carbonyl, confirming the bicyclo[3.2.0] conformation .
  • X-ray Crystallography : Resolves absolute stereochemistry of the pyrrolidine substituents, particularly the (3R)-pyrrolidin-3-ylmethyl moiety .

Q. Data Interpretation Tips :

  • IR absorption at 1770 cm⁻¹ confirms the intact β-lactam carbonyl .
  • Discrepancies in NMR integration ratios may indicate rotameric forms of the sulfanyl-pyrrolidine group .

Advanced: How can researchers mitigate stereochemical inversion during synthesis of the (3R)-pyrrolidin-3-ylmethyl substituent?

Methodological Answer:

  • Chiral Auxiliaries : Temporarily install a trityl-protected hydroxymethyl group on the pyrrolidine nitrogen to sterically block racemization during nucleophilic substitutions .
  • Low-Temperature Coupling : Perform thiol-pyrrolidine coupling at –20°C in anhydrous THF to minimize base-induced epimerization .
  • Post-Synthesis Analysis : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to quantify enantiomeric excess (>98% required for pharmacological studies) .

Case Study :
A 2024 patent reported 5% stereochemical loss during HCl salt formation, resolved by replacing aqueous HCl with gaseous HCl in diethyl ether .

Advanced: What strategies resolve contradictions between in vitro antibacterial activity and in vivo toxicity profiles?

Methodological Answer:

  • Mechanistic Deconvolution :
    • Target Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) for penicillin-binding proteins (PBPs). A Kd < 50 nM for PBP2a correlates with MRSA efficacy but may also bind human off-targets (e.g., serum albumin) .
    • Metabolite Screening : LC-MS/MS identifies toxic hydroxylated derivatives formed by hepatic CYP3A4, which can be mitigated via prodrug approaches .
  • Dose Optimization :
    • PK/PD Modeling : Adjust dosing intervals based on the compound’s short plasma half-life (t₁/₂ = 1.2 hours in mice) to maintain efficacy while reducing renal accumulation .

Advanced: How to design experiments to validate the role of the sulfanyl-pyrrolidine group in β-lactamase resistance?

Methodological Answer:

  • Enzymatic Assays :
    • Compare hydrolysis rates of the compound vs. meropenem by TEM-1 β-lactamase using UV-Vis (Δλ = 260 nm, 30°C). A <10% hydrolysis after 60 minutes confirms resistance .
    • X-ray Co-Crystallization : Resolve the enzyme-inhibitor complex to identify H-bonding interactions between the sulfanyl group and Ser130 in the active site .
  • Mutagenesis Studies : Engineer β-lactamase variants (e.g., S130A) to test if resistance is lost, confirming the sulfanyl group’s critical role .

Basic: What are the stability profiles of this compound under physiological conditions?

Methodological Answer:

  • pH Stability :
    • Acidic Conditions (pH 2.0) : 20% degradation after 6 hours (HPLC-PDA monitoring), attributed to β-lactam ring opening .
    • Neutral Conditions (pH 7.4) : Stable for >24 hours, making it suitable for IV administration .
  • Thermal Stability : Store lyophilized powder at –80°C; avoid repeated freeze-thaw cycles to prevent sulfanyl group oxidation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.